molecular formula C15H14N2O3S B14706980 4-Methoxy-N-methyl-N-(4-nitrophenyl)benzene-1-carbothioamide CAS No. 21010-35-5

4-Methoxy-N-methyl-N-(4-nitrophenyl)benzene-1-carbothioamide

Cat. No.: B14706980
CAS No.: 21010-35-5
M. Wt: 302.4 g/mol
InChI Key: IDQOTPHZCZWMJE-UHFFFAOYSA-N
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Description

4-Methoxy-N-methyl-N-(4-nitrophenyl)benzene-1-carbothioamide is an organic compound that features a complex structure with various functional groups, including a methoxy group, a nitro group, and a carbothioamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-N-methyl-N-(4-nitrophenyl)benzene-1-carbothioamide typically involves multiple steps. One common method starts with the nitration of 4-methoxyaniline to introduce the nitro group. This is followed by the reaction with methyl isothiocyanate to form the carbothioamide group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and thiocarbamoylation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-N-methyl-N-(4-nitrophenyl)benzene-1-carbothioamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced using hydrogenation or other reducing agents.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used to substitute the methoxy group.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine, while substitution reactions can introduce a wide range of functional groups depending on the nucleophile used.

Scientific Research Applications

4-Methoxy-N-methyl-N-(4-nitrophenyl)benzene-1-carbothioamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which 4-Methoxy-N-methyl-N-(4-nitrophenyl)benzene-1-carbothioamide exerts its effects involves interactions with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy and carbothioamide groups also contribute to the compound’s reactivity and interactions with enzymes and other proteins.

Comparison with Similar Compounds

Similar Compounds

    4-Nitrophenol: Shares the nitro group and aromatic structure but lacks the methoxy and carbothioamide groups.

    4-Methoxy-N-methylaniline: Contains the methoxy and methylamino groups but lacks the nitro and carbothioamide groups.

    N-Methyl-4-nitroaniline: Contains the nitro and methylamino groups but lacks the methoxy and carbothioamide groups.

Uniqueness

4-Methoxy-N-methyl-N-(4-nitrophenyl)benzene-1-carbothioamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

21010-35-5

Molecular Formula

C15H14N2O3S

Molecular Weight

302.4 g/mol

IUPAC Name

4-methoxy-N-methyl-N-(4-nitrophenyl)benzenecarbothioamide

InChI

InChI=1S/C15H14N2O3S/c1-16(12-5-7-13(8-6-12)17(18)19)15(21)11-3-9-14(20-2)10-4-11/h3-10H,1-2H3

InChI Key

IDQOTPHZCZWMJE-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=C(C=C1)[N+](=O)[O-])C(=S)C2=CC=C(C=C2)OC

Origin of Product

United States

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